molecular formula C21H30N4O4 B5250646 3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one

3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one

Cat. No.: B5250646
M. Wt: 402.5 g/mol
InChI Key: KWPHNCHSUVTXHN-UHFFFAOYSA-N
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Description

3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyphenyl group, an oxadiazole ring, and a propylpiperazine moiety. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the oxadiazole ring is alkylated with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Propylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the oxadiazole intermediate is reacted with 4-propylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the target compound, particularly the presence of methoxyphenyl groups and a heterocyclic ring.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar biological activities and applications.

Uniqueness

3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring, dimethoxyphenyl group, and propylpiperazine moiety contribute to its versatility and potential in various scientific fields.

Properties

IUPAC Name

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-4-9-24-10-12-25(13-11-24)21(26)8-7-19-22-23-20(29-19)15-16-14-17(27-2)5-6-18(16)28-3/h5-6,14H,4,7-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPHNCHSUVTXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)CCC2=NN=C(O2)CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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